4-(2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl)morpholine
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Overview
Description
4-(2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C13H18ClN3O2 and a molecular weight of 283.75 g/mol . This compound is of interest due to its unique structure, which combines a pyrimidine ring with a morpholine ring and a tetrahydro-2H-pyran moiety. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 4-(2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl)morpholine involves several steps. One common method includes the reaction of 2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine with morpholine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
4-(2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl)morpholine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-(2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl)morpholine can be compared with similar compounds such as:
4-(2-chloro-2-oxoethyl)tetrahydro-2H-pyran: This compound shares the tetrahydro-2H-pyran moiety but differs in its functional groups and overall structure.
Phenol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]: Another compound with a tetrahydro-2H-pyran group, used in different applications.
The uniqueness of this compound lies in its combination of a pyrimidine ring with a morpholine ring and a tetrahydro-2H-pyran moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18ClN3O2 |
---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
4-[2-chloro-6-(oxan-4-yl)pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C13H18ClN3O2/c14-13-15-11(10-1-5-18-6-2-10)9-12(16-13)17-3-7-19-8-4-17/h9-10H,1-8H2 |
InChI Key |
GQSNGIRFFBRLDG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC(=NC(=N2)Cl)N3CCOCC3 |
Origin of Product |
United States |
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